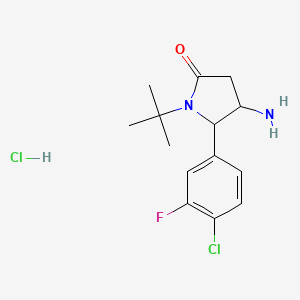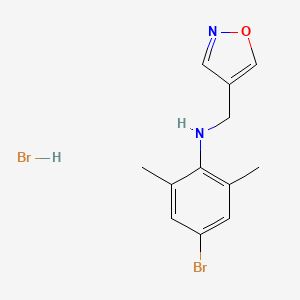![molecular formula C14H22N2O3S B1379232 Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate CAS No. 1803571-49-4](/img/structure/B1379232.png)
Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The tert-butyl group is a common protecting group in organic synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the thiazole ring. The tert-butyl group could be introduced as a protecting group during the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and thiazole rings. The nitrogen in the pyrrolidine ring could act as a nucleophile, while the sulfur in the thiazole ring could contribute to its electrophilic character .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and thiazole rings, as well as the tert-butyl group. For example, the compound might have a relatively high boiling point due to the presence of the rings, and it might be relatively nonpolar due to the presence of the tert-butyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is often involved in the synthesis of complex molecules due to its reactive functional groups. For instance, studies have demonstrated its use in the synthesis of novel chiral nitronyl nitroxyl radicals, which have been evaluated for their cytotoxic and radioprotective effects in biological systems. These radicals show potential in developing new radioprotectors, highlighting the compound's role in advancing radioprotection research (X. Qin, G. Ding, Xiao-wu Wang, Juan Tan, G. Guo, Xiao-li Sun, 2009).
Chemical Transformations
Research also explores the compound's chemical transformations, leading to the creation of diverse molecular structures. For example, it has been utilized in reactions yielding substituted pyrroles, which serve as precursors for various bioactive molecules, including prodigiosin analogs. This demonstrates its application in constructing complex heterocyclic systems, which are crucial in drug development and synthetic chemistry (H. Wasserman, Mingde Xia, Jianji Wang, A. K. Petersen, Michael R. Jorgensen, Patricia Power, J. Parr, 2004).
Advanced Material Synthesis
In the field of materials science, derivatives of this compound have been synthesized and characterized for their potential applications in new materials. These materials could have applications ranging from electronics to photonics, showcasing the compound's versatility beyond biological systems.
Enantioselective Synthesis
The compound's framework is also pivotal in enantioselective synthesis, which is fundamental in creating chiral molecules with high purity. This aspect is particularly important in pharmaceutical synthesis, where the chirality of drug molecules can significantly affect their pharmacological properties (John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10-15-11(9-20-10)8-18-12-5-6-16(7-12)13(17)19-14(2,3)4/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJVAGRGWHYMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



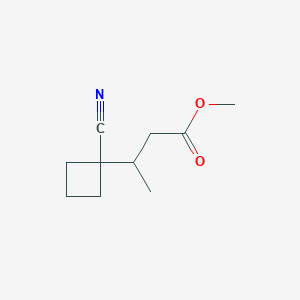
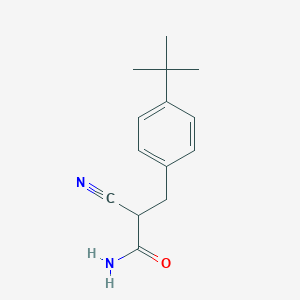
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
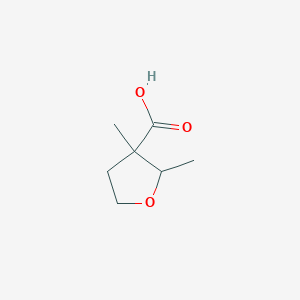
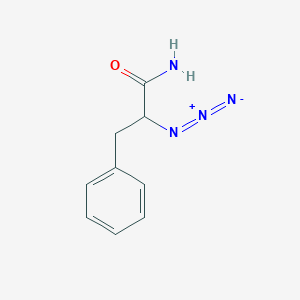
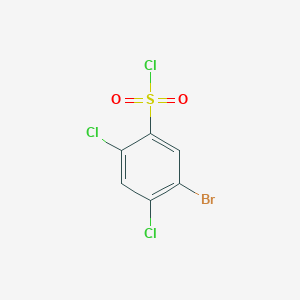


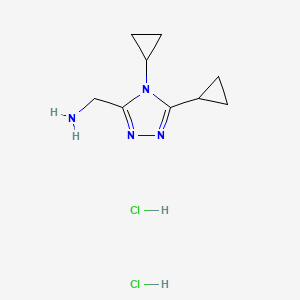
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)
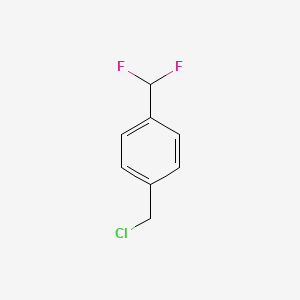
![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
